molecular formula C9H10ClF B13644525 4-Chloro-2-fluoro-1-isopropylbenzene

4-Chloro-2-fluoro-1-isopropylbenzene

Cat. No.: B13644525
M. Wt: 172.63 g/mol
InChI Key: LNFBLPMQLGTYSB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

Scientific Research Applications

4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.

    4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.

    4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.

Uniqueness

4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .

Properties

Molecular Formula

C9H10ClF

Molecular Weight

172.63 g/mol

IUPAC Name

4-chloro-2-fluoro-1-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3

InChI Key

LNFBLPMQLGTYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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